3,4-difluorobenzene-1,2-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

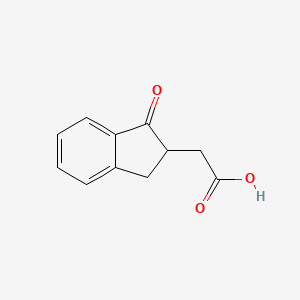

3,4-difluorobenzene-1,2-dicarboxylic acid is a chemical compound which is a dicarboxylic derivative of benzene . It shares similarities with other benzenedicarboxylic acids such as Phthalic acid (1,2-benzenedicarboxylic acid), Isophthalic acid (1,3-benzenedicarboxylic acid), and Terephthalic acid (1,4-benzenedicarboxylic acid) .

Synthesis Analysis

The synthesis of similar compounds like 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene involves reacting 2,4-difluoroaniline and 5-chloro-2-fluoroaniline, respectively, with t-butyl nitrite in the presence of a boron trifluoride etherate complex . The diazonium salts obtained are then thermally decomposed .Molecular Structure Analysis

The molecular structure of 3,4-difluorobenzene-1,2-dicarboxylic acid is similar to other benzenedicarboxylic acids, with two carboxyl groups attached to a benzene ring . The presence of fluorine atoms at the 3rd and 4th positions distinguishes it from other isomers .Chemical Reactions Analysis

The reactions of dicarboxylic acids depend on the chain length separating the carboxyl groups . When the carboxyl groups are closer together, the possibilities for interaction increase . For instance, butanedioic and pentanedioic acids form cyclic anhydrides when heated .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

“3,4-difluorobenzene-1,2-dicarboxylic acid” is a versatile material used in scientific research. Its unique properties allow for diverse applications, ranging from pharmaceutical synthesis. For instance, it can be used as a building block or intermediate of several well-established drug compounds .

Synthesis of m-Difluorobenzene

The compound can be used in the synthesis of m-difluorobenzene via the Balz-Schiemann reaction . This process is simple and the raw materials are abundant, making it widely employed .

Optimization of Diazotization Process

The compound can be used in the optimization of the diazotization process . The diazotization reaction is exothermic, and the diazonium intermediates are extremely unstable, which may lead to undesired coupling products and decomposition .

Development of New Synthesis Methods

The compound can be used in the development of new synthesis methods . For example, a continuous-flow methodology was reported, which effectively addresses a series of process challenges by an extra inert solvent flow .

Industrial Applications

The compound has potential industrial application value . The protocol rapidly synthesizes m-Difluorobenzene with 85% total yield .

Safety and Hazards

While specific safety data for 3,4-difluorobenzene-1,2-dicarboxylic acid was not found, similar compounds like 1,2-Difluorobenzene are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids and can cause skin corrosion/irritation and serious eye damage .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 3,4-difluorobenzene-1,2-dicarboxylic acid can be achieved through a multi-step process involving the introduction of fluorine atoms onto a benzene ring followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "Benzene", "Fluorine gas", "Sodium metal", "Carbon dioxide", "Diethyl ether", "Concentrated sulfuric acid", "Concentrated nitric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Nitration of benzene using concentrated nitric and sulfuric acid to yield 3-nitrobenzene", "Step 2: Reduction of 3-nitrobenzene using sodium metal and diethyl ether to yield 3-aminobenzene", "Step 3: Diazotization of 3-aminobenzene using sodium nitrite and hydrochloric acid to yield 3-diazoaminobenzene", "Step 4: Fluorination of 3-diazoaminobenzene using fluorine gas to yield 3-diazo-4,5-difluoroaminobenzene", "Step 5: Hydrolysis of 3-diazo-4,5-difluoroaminobenzene using sodium hydroxide to yield 3,4-difluorobenzene-1-amine", "Step 6: Carboxylation of 3,4-difluorobenzene-1-amine using carbon dioxide and a suitable catalyst to yield 3,4-difluorobenzene-1,2-dicarboxylic acid" ] } | |

Número CAS |

1092449-37-0 |

Fórmula molecular |

C8H4F2O4 |

Peso molecular |

202.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.